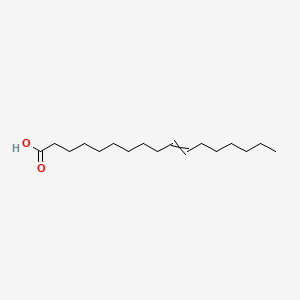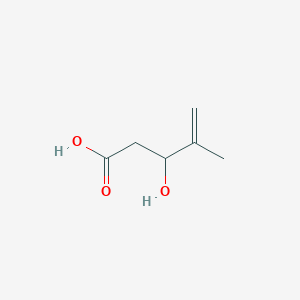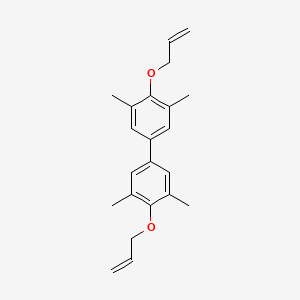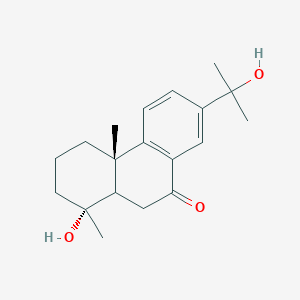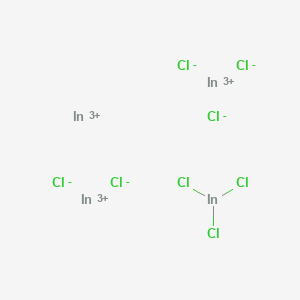
Triindium(3+) indium chloride pentachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triindium(3+) indium chloride pentachloride is a complex compound that consists of three indium ions in the +3 oxidation state, coordinated with five chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triindium(3+) indium chloride pentachloride typically involves the reaction of indium metal with chlorine gas under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the metal to the chloride form. The general reaction can be represented as:
3In+5Cl2→In3Cl5
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of an electrochemical cell in a mixed methanol-benzene solution. This method allows for the controlled deposition of indium chloride on the electrode surface, which can then be collected and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Triindium(3+) indium chloride pentachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states or elemental indium using reducing agents such as lithium hydride.
Substitution: The chloride ions can be substituted with other ligands, forming various indium complexes.
Common Reagents and Conditions
Oxidizing Agents: Chlorine gas, bromine, and other halogens.
Reducing Agents: Lithium hydride, sodium borohydride.
Substitution Reactions: Ligands such as phosphines, amines, and thiols can be used to replace chloride ions.
Major Products Formed
Oxidation: Higher oxidation state indium chlorides.
Reduction: Elemental indium or lower oxidation state indium compounds.
Substitution: Indium complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
Triindium(3+) indium chloride pentachloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of triindium(3+) indium chloride pentachloride involves its ability to act as a Lewis acid, accepting electron pairs from donor ligands. This property allows it to catalyze various chemical reactions by stabilizing transition states and intermediates. In biological systems, its antimicrobial activity is attributed to its ability to disrupt cellular processes by interacting with biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indium(III) chloride: A simpler compound with similar Lewis acid properties.
Gallium trichloride: Another group 13 metal chloride with comparable chemical behavior.
Aluminium chloride: A well-known Lewis acid used in various industrial applications.
Uniqueness
Triindium(3+) indium chloride pentachloride is unique due to its higher coordination number and the presence of multiple indium centers, which enhance its catalytic activity and reactivity compared to simpler indium compounds .
Eigenschaften
Molekularformel |
Cl8In4+4 |
|---|---|
Molekulargewicht |
742.9 g/mol |
IUPAC-Name |
indium(3+);trichloroindigane;pentachloride |
InChI |
InChI=1S/8ClH.4In/h8*1H;;;;/q;;;;;;;;4*+3/p-8 |
InChI-Schlüssel |
LNTFPANMVGHEDC-UHFFFAOYSA-F |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].Cl[In](Cl)Cl.[In+3].[In+3].[In+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
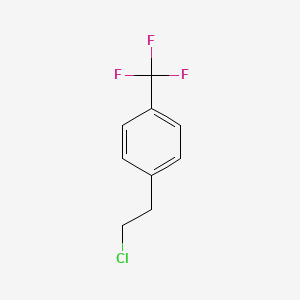
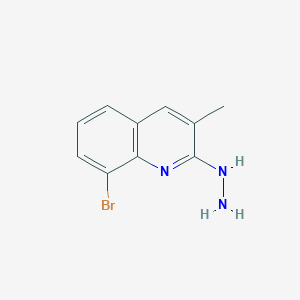
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
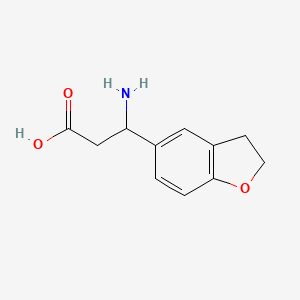
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
